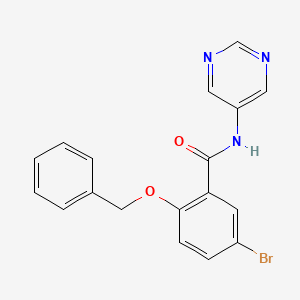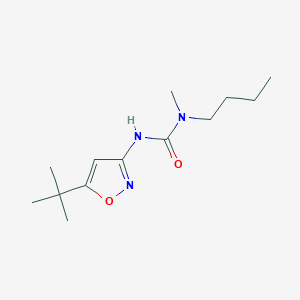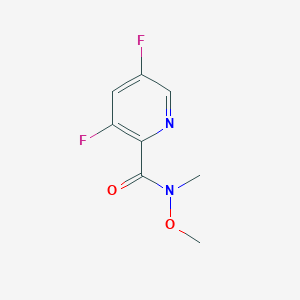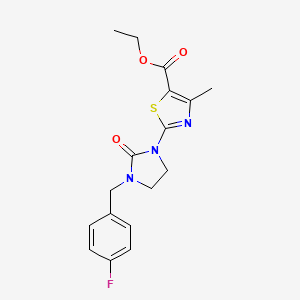
5-bromo-2-phenylmethoxy-N-pyrimidin-5-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-bromo-2-phenylmethoxy-N-pyrimidin-5-ylbenzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a phenylmethyl group, and a pyrimidinylbenzamide structure, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-phenylmethoxy-N-pyrimidin-5-ylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
5-bromo-2-phenylmethoxy-N-pyrimidin-5-ylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
5-bromo-2-phenylmethoxy-N-pyrimidin-5-ylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-bromo-2-phenylmethoxy-N-pyrimidin-5-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-[(phenylmethyl)oxy]-N-2-pyridinylbenzamide
- 5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide
- 2-Bromo-5-methoxybenzoic acid
Uniqueness
5-bromo-2-phenylmethoxy-N-pyrimidin-5-ylbenzamide is unique due to its specific structural features, such as the presence of a pyrimidinylbenzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C18H14BrN3O2 |
|---|---|
分子量 |
384.2 g/mol |
IUPAC名 |
5-bromo-2-phenylmethoxy-N-pyrimidin-5-ylbenzamide |
InChI |
InChI=1S/C18H14BrN3O2/c19-14-6-7-17(24-11-13-4-2-1-3-5-13)16(8-14)18(23)22-15-9-20-12-21-10-15/h1-10,12H,11H2,(H,22,23) |
InChIキー |
NRLOBGSFUFWJEX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)NC3=CN=CN=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Thiazolamine, 5-[(3-chlorophenyl)methyl]-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-4-methyl-](/img/structure/B8675245.png)



![7-(hydroxymethyl)-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B8675261.png)








